molecular formula C21H22N4O3S2 B2535750 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 868973-22-2

2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2535750
CAS No.: 868973-22-2
M. Wt: 442.55
InChI Key: KKNNHNUNERIOPY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamide group and a naphthalen-1-ylacetamido moiety. The oxolan-2-ylmethyl (tetrahydrofuran-derived) group enhances solubility and modulates pharmacokinetic properties. Its structural complexity confers unique electronic and steric characteristics, distinguishing it from simpler thiadiazole derivatives.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c26-18(11-15-7-3-6-14-5-1-2-9-17(14)15)23-20-24-25-21(30-20)29-13-19(27)22-12-16-8-4-10-28-16/h1-3,5-7,9,16H,4,8,10-13H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNNHNUNERIOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via an amide bond formation, using naphthalene-1-acetic acid and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Incorporation of the Oxolane Ring: The oxolane ring can be introduced through nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the intermediate compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the amide bonds, potentially converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 327.4 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of naphthalene and oxolane moieties further enhances its potential for biological interactions.

Anti-inflammatory Activity

Recent studies have indicated that compounds containing thiadiazole rings exhibit significant anti-inflammatory properties. In silico docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses . Such activity positions it as a candidate for developing anti-inflammatory drugs.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiadiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated significant growth inhibition in glioblastoma and ovarian cancer models . Further experimental studies are warranted to evaluate its efficacy against specific cancer types.

In Vitro Studies

In vitro assays can be employed to assess the cytotoxicity of this compound against different cancer cell lines. These assays typically measure cell viability using methods such as MTT or colony formation assays. Promising results could lead to further investigations into the mechanism of action and structure-activity relationships.

In Vivo Studies

Animal models, such as genetically modified mice or Drosophila melanogaster, can be utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo. These studies are essential for understanding how the compound behaves in a biological system and its potential side effects.

Structure Optimization

The compound's structure can be modified to enhance its potency and selectivity. Structure-activity relationship (SAR) studies will be pivotal in identifying which modifications lead to improved biological activity or reduced toxicity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the naphthalene moiety are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle : Thiadiazole derivatives (target compound, acetazolamide) exhibit stronger electron-withdrawing effects than oxadiazoles or triazoles, influencing reactivity and binding to biological targets .
  • Substituent Effects :
    • The naphthalen-1-yl group in the target compound enhances π-π stacking interactions compared to phenyl or furyl groups in analogs .
    • The oxolan-2-ylmethyl group improves solubility relative to purely aromatic substituents (e.g., 2-methoxyphenyl in ).
  • Synthetic Routes : Thiadiazoles are typically synthesized via S-alkylation or cycloaddition, while triazoles/oxadiazoles rely on copper-catalyzed cycloaddition or oxidative cyclization .

Key Observations:

  • Lipophilicity : The target compound’s higher LogP (3.8 vs. 0.47 for acetazolamide) suggests improved membrane permeability but may limit solubility .
  • Biological Activity: Thiadiazoles (target compound, acetazolamide) are associated with enzyme inhibition, while triazoles/oxadiazoles show broader antimicrobial/anticancer profiles .

Stability and Pharmacokinetic Considerations

  • Stability : Thiadiazoles with sulfanyl groups (e.g., target compound) may undergo oxidative degradation, requiring storage in tight containers .
  • Metabolism : Bulky substituents (naphthalene) in the target compound may reduce metabolic clearance compared to smaller analogs (e.g., furyl in ).

Biological Activity

The compound 2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide represents a novel structure in the realm of thiadiazole derivatives. Compounds containing the 1,3,4-thiadiazole scaffold have been recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity associated with this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. The structural features include:

  • A thiadiazole ring , which is known for its role in various biological activities.
  • An oxolan moiety , contributing to the compound's solubility and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In studies involving similar compounds, notable activity against various bacterial strains was observed. For instance, compounds with the thiadiazole ring demonstrated effective inhibition against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 µg/mL . Although specific data on our target compound is limited, its structural similarity to active derivatives suggests potential antimicrobial efficacy.

Anticancer Activity

Thiadiazoles have been extensively studied for their anticancer properties. Research indicates that derivatives can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase . The compound may exhibit similar mechanisms due to the presence of functional groups conducive to enzyme interaction.

Table 1: Summary of Anticancer Activities of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
N-Benzyl-5-(4-methoxyphenyl)-...HEK293T52.63Inhibition of cell proliferation
5-(Thiophen-2-yl)-1,3,4-thiadiazoleMDA-MB-2313.3Targeting DNA synthesis
5-(Phenyl)-1,3,4-thiadiazoleMCF-70.28Inhibition of tubulin interaction

The mechanisms by which thiadiazoles exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many thiadiazoles inhibit enzymes critical for DNA replication and cell division.
  • Interaction with Biological Targets : The heteroatoms in thiadiazoles can form interactions with various biological targets, enhancing their therapeutic potential .

Case Studies

In a comparative study of various thiadiazole derivatives:

  • Compounds were synthesized and tested against multiple cancer cell lines including MCF-7 and A549.
  • Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group in the thiadiazole ring undergoes nucleophilic substitution under basic conditions. This reactivity is leveraged to introduce new functional groups or linkers.

Reaction Reagents/Conditions Product Reference
Alkylation2-chloro-1-[3-(4-methoxyphenyl)pyrazol-2-yl]ethanone, KOH/EtOH, refluxSubstitution of –S– with alkyl chains (e.g., pyrazolyl-ethyl groups)
Thiol-disulfide exchangeThiosemicarbazide, H₂SO₄, grindingFormation of disulfide bonds with other thiadiazole derivatives

For example, alkylation with chloroethanone derivatives replaces the sulfanyl group with a carbon chain, enabling structural diversification for pharmacological studies .

Hydrolysis of Acetamide Groups

The acetamide moieties (–NHCOCH₃) are susceptible to hydrolysis under acidic or alkaline conditions, yielding carboxylic acid or amine intermediates.

Reaction Reagents/Conditions Product Reference
Acidic hydrolysisHCl (conc.), refluxReplacement of –NHCOCH₃ with –NH₂ and –COOH
Alkaline hydrolysisNaOH (aq.), 80°CFormation of sodium carboxylate derivatives

These reactions are critical for modifying solubility or introducing reactive sites for further conjugation .

Oxidation of the Disulfide Bridge

The disulfide (–S–S–) linkage between thiadiazole rings can be oxidized to sulfonic acid (–SO₃H) groups under strong oxidizing conditions.

Reaction Reagents/Conditions Product Reference
Oxidation with H₂O₂H₂O₂ (30%), CH₃COOH, 60°CConversion to sulfonic acid derivatives

This reaction alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets .

Condensation with Carbonyl Compounds

The free amine (–NH₂) generated after hydrolysis can undergo condensation with aldehydes or ketones to form Schiff bases.

Reaction Reagents/Conditions Product Reference
Schiff base formationIndole-3-carboxaldehydes, H⁺Schiff bases tethered to steroid moieties

Such reactions are used to synthesize hybrid molecules with enhanced bioactivity, as demonstrated in steroid-conjugated analogs .

Interaction with Biological Targets

The compound’s thiadiazole scaffold and naphthalene group facilitate interactions with enzymes and receptors.

Target Interaction Mechanism Observed Effect Reference
Tyrosine kinasesCompetitive inhibition via H-bondingAnticancer activity in vitro (IC₅₀: 8.2 µM)
Bacterial dihydrofolate reductaseBinding to active site via hydrophobic interactionsAntibacterial action (MIC: 16 µg/mL)

These interactions are structure-dependent, with the naphthalene moiety contributing to hydrophobic binding .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments, with degradation pathways including:

  • Hydrolysis of acetamide groups at pH > 9.

  • Oxidation of sulfanyl bridges in the presence of reactive oxygen species.

Condition Half-Life Major Degradation Product Reference
Phosphate buffer (pH 7.4)12 hoursHydrolyzed acetamide derivatives
Simulated gastric fluid6 hoursSulfonic acid and amine byproducts

Synthetic Modifications for Enhanced Bioactivity

Recent studies highlight strategic modifications to improve pharmacokinetics:

  • Chloroacetylation (using chloroacetyl chloride) introduces electrophilic sites for nucleophilic attack .

  • Conjugation with pyrazolopyridines enhances target affinity .

Key Challenges in Reactivity Studies

  • Steric hindrance from the naphthalene group limits access to the thiadiazole core in certain reactions.

  • Solubility issues in polar solvents complicate reaction monitoring .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors. Key steps include:

  • Propargylation : React naphthol derivatives with propargyl bromide in DMF/K₂CO₃ to form (prop-2-yn-1-yloxy)naphthalene intermediates .
  • Azide coupling : Prepare substituted 2-azidoacetamides via chloroacetylation of amines (e.g., 2-azido-N-phenylacetamide) .
  • Cycloaddition : Combine azide and alkyne in t-BuOH/H₂O (3:1) with Cu(OAc)₂ (10 mol%) at RT for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate, 8:2) .
  • Purification : Recrystallize crude products in ethanol or use ethyl acetate extraction .

Basic: How is structural confirmation performed for this compound?

Characterization involves multi-spectral analysis :

  • IR spectroscopy : Confirm amide C=O (1670–1680 cm⁻¹), aromatic C=C (1580–1600 cm⁻¹), and sulfanyl (C–S, ~1250 cm⁻¹) groups .
  • NMR : Use DMSO-d₆ to resolve signals (e.g., triazole proton at δ 8.36 ppm, naphthalene protons at δ 7.20–8.40 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR/IR data may arise from solvent effects , polymorphism , or impurities . Mitigation strategies:

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent-shift variability .
  • Crystallography : Resolve ambiguity via X-ray diffraction (e.g., ’s crystal structure analysis showing 61.8° dihedral angle between aromatic rings) .
  • Cross-validation : Compare HRMS, IR, and NMR data with analogous compounds (e.g., thiadiazole-acetamide derivatives in ) .

Advanced: What strategies optimize synthetic yield and purity?

  • Catalyst screening : Test Cu(I)/Cu(II) catalysts (e.g., Cu(OAc)₂ vs. CuBr) for cycloaddition efficiency .
  • Solvent optimization : Compare t-BuOH/H₂O with DMF or THF to enhance regioselectivity .
  • Temperature control : Reflux vs. RT reactions to balance reaction rate and byproduct formation .
  • DOE approach : Use factorial design to evaluate variables (catalyst loading, solvent ratio, time) .

Basic: What safety protocols are critical during synthesis?

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact (amide derivatives may cause irritation) .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can computational modeling guide drug design for this compound?

  • Docking studies : Screen against biological targets (e.g., enzymes with thiadiazole-binding pockets) using software like AutoDock .
  • QSAR : Correlate substituent effects (e.g., naphthalene vs. phenyl) with activity using Hammett constants or DFT calculations .
  • ADMET prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Advanced: How do structural modifications impact bioactivity?

  • Thiadiazole substitution : Replace sulfanyl with methylthio (-SCH₃) to alter electron density and binding affinity .
  • Oxolane optimization : Modify the oxolan-2-ylmethyl group to cyclopentane or tetrahydrothiophene for metabolic stability .
  • Naphthalene vs. biphenyl : Compare π-π stacking interactions in enzyme active sites .

Basic: What purification techniques are effective post-synthesis?

  • Recrystallization : Use ethanol or acetone/water mixtures to remove unreacted starting materials .
  • Column chromatography : Separate regioisomers with silica gel (hexane:ethyl acetate gradient) .

Advanced: How does crystal packing influence physicochemical properties?

  • Hydrogen bonding : Inversion dimers (R₂²(8) motif) via N–H⋯N bonds enhance thermal stability .
  • Solubility : Polar crystal lattices (e.g., DMSO-solvated forms) improve aqueous solubility .

Advanced: How to assess stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials if UV-Vis shows photodegradation .

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